molecular formula C10H12D6O B1147854 alpha - Terpineol - d6 CAS No. 1263090-98-7

alpha - Terpineol - d6

Cat. No.: B1147854
CAS No.: 1263090-98-7
M. Wt: 160.29
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Description

Chemical Identity and Structural Characterization

α-Terpineol-d6 is defined by its molecular formula C₁₀H₁₂D₆O (molecular weight: 160.29 g/mol) and CAS registry number 1263090-98-7 . Its structure features deuterium atoms at six positions, typically the methyl groups and hydroxyl-bearing carbon (Figure 1). The isotopic purity of commercially available α-terpineol-d6 exceeds 95%, as confirmed by gas chromatography–mass spectrometry (GC-MS) and molecular rotational resonance (MRR) spectroscopy.

Table 1: Key Physicochemical Properties of α-Terpineol-d6

Property Value Source
Molecular Formula C₁₀H₁₂D₆O
Molecular Weight 160.29 g/mol
Isotopic Purity ≥95%
Boiling Point ~219–221°C (similar to parent)
NMR Solubility Soluble in DMSO-d₆, CDCl₃

Spectral characterization reveals distinct shifts in NMR and MS profiles compared to unlabeled α-terpineol. For instance, in ¹H NMR, deuterium substitution eliminates proton signals at labeled positions, simplifying spectral analysis. High-resolution MS shows a molecular ion peak at m/z 160.29, contrasting with the protiated form’s peak at m/z 154.25.

Historical Development of Deuterated Terpenes in Research

The synthesis of deuterated terpenes emerged in the mid-20th century, driven by advances in isotopic labeling techniques. Early efforts focused on microbial biosynthesis; Streptomyces griseus cultivated in fully deuterated media produced [²H₂₆]-1-epi-cubenol, marking the first fully deuterated terpene. However, low yields and metabolic bottlenecks limited scalability.

Modern chemical deuteration methods, such as catalytic H/D exchange and Wittig reactions, enabled precise labeling of terpene backbones. α-Terpineol-d6 became accessible through stepwise deuteration of α-pinene or limonene precursors using deuterated reagents like D₂O or NaBD₄. These methods achieve regioselective deuterium incorporation, critical for maintaining bioactivity while enabling isotopic tracing.

Position in Stable Isotope Chemistry

Deuterated compounds like α-terpineol-d6 occupy a niche in stable isotope chemistry due to their minimal kinetic isotope effects (KIEs) compared to tritium, making them ideal for:

  • NMR Spectroscopy : Deuterium’s low natural abundance (0.015%) reduces background noise, enhancing signal resolution in structural studies.
  • Metabolic Tracing : Tracking deuterium labels via MS allows real-time monitoring of terpene biotransformation in microbial or mammalian systems.
  • Pharmacokinetic Studies : Deuterium’s isotopic effect can prolong drug half-lives by resisting cytochrome P450-mediated oxidation, though this is less pronounced in α-terpineol-d6 due to its non-pharmacokinetic primary use.

Table 2: Applications of α-Terpineol-d6 in Research

Application Methodology Example Study
Metabolic Pathway Analysis GC-MS with deuterium labeling Microbial terpene biosynthesis
Reaction Mechanism Elucidation ²H NMR isotope effects Acid-catalyzed cyclization
Solvent Isotope Effects Kinetic studies in D₂O Enzymatic hydroxylation

Relationship to Unlabeled α-Terpineol

α-Terpineol-d6 retains the core structure and reactivity of its protiated counterpart, α-terpineol (C₁₀H₁₈O, CAS 98-55-5), but exhibits distinct physicochemical properties due to deuterium’s higher mass (Table 3).

Table 3: Comparative Properties of α-Terpineol and α-Terpineol-d6

Property α-Terpineol α-Terpineol-d6
Molecular Formula C₁₀H₁₈O C₁₀H₁₂D₆O
Molecular Weight 154.25 g/mol 160.29 g/mol
Boiling Point 219–221°C Similar (±1°C)
Density 0.935 g/cm³ ~0.945 g/cm³
NMR ¹H Signals 18 protons 12 protons

Deuterium substitution marginally increases the compound’s density and reduces vapor pressure, but these differences rarely impact its application in spectroscopic studies. Notably, the antifungal activity of α-terpineol-d6 against Trichophyton mentagrophytes remains comparable to the unlabeled form, confirming that deuteration does not alter its bioactivity.

Properties

CAS No.

1263090-98-7

Molecular Formula

C10H12D6O

Molecular Weight

160.29

Purity

95% min.

Synonyms

alpha - Terpineol - d6

Origin of Product

United States

Preparation Methods

Base-Catalyzed Deuterium Exchange

The most scalable method involves H/D exchange using deuterium oxide (D<sub>2</sub>O) under alkaline conditions. This approach mirrors techniques used for deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), where repeated exchanges enhance deuteration efficiency.

Procedure :

  • Reactants : α-Terpineol (1 mol), D<sub>2</sub>O (5 L), KOH (0.02 mol).

  • Conditions : 90–95°C for 2 hours per cycle, followed by distillation at 130–150°C to remove residual H<sub>2</sub>O.

  • Cycles : 2–5 repetitions to achieve >99% deuteration at methyl groups.

Key Data :

ParameterValue
Initial Deuteration99.2% (crude product)
Post-Recrystallization>99.8% (high-resolution MS)
Yield85–86%

This method leverages the reversibility of alcohol-deuterium exchange under basic conditions, though tertiary C–H bonds require prolonged reaction times.

Synthesis from Deuterated Precursors

Grignard Reaction with CD<sub>3</sub> Reagents

Deuterated methyl groups are introduced via organometallic synthesis. A cyclohexenyl ketone intermediate reacts with deuterated methylmagnesium bromide (CD<sub>3</sub>MgBr) to form the tertiary alcohol.

Procedure :

  • Ketone Preparation : Cyclization of limonene with H<sub>3</sub>PO<sub>4</sub>/ZnSO<sub>4</sub>-activated carbon yields a ketone precursor.

  • Grignard Addition :

    • Reactants : Cyclohexenyl methyl ketone (1 mol), CD<sub>3</sub>MgBr (2.2 mol).

    • Conditions : Anhydrous THF, 0°C to room temperature, 12 hours.

  • Workup : Acidic hydrolysis followed by distillation.

Key Data :

ParameterValue
Deuteration Efficiency>98% (GC-MS)
Yield70–75%

This method ensures precise deuteration at the methyl positions but requires stringent anhydrous conditions.

Acid-Catalyzed Hydration of Deuterated Limonene

Hydration with D<sub>2</sub>O

Limonene-d<sub>6</sub> undergoes acid-catalyzed hydration to introduce deuterium at the hydroxyl and adjacent positions.

Procedure :

  • Catalyst : ZnSO<sub>4</sub>/H<sub>3</sub>PO<sub>4</sub> on activated carbon (1:2–1:5 mass ratio).

  • Conditions : 30–45°C, 6–10 hours, D<sub>2</sub>O as solvent.

  • Distillation : Reduced pressure (1.4 kPa) to isolate α-terpineol-d<sub>6</sub>.

Key Data :

ParameterValue
Limonene Conversion98.3% (GC)
Product Purity98.6% (chromatographic)

This method is cost-effective for large-scale production but achieves partial deuteration, requiring supplementary H/D exchange.

Comparative Analysis of Methods

MethodDeuteration SitesYieldPurityScalability
H/D ExchangeMethyl groups85–86%>99.8%High
Grignard SynthesisMethyl groups70–75%>98%Moderate
Limonene HydrationHydroxyl + methyl90–95%98.6%High

Trade-offs :

  • H/D Exchange : High deuteration but energy-intensive.

  • Grignard : Chemoselective but low yield.

  • Hydration : Scalable but requires isotopic precursor.

Challenges in Isotopic Purity

Recrystallization and Distillation

Post-synthesis purification is critical. For example, recrystallizing crude α-terpineol-d<sub>6</sub> at 16–18°C improves deuteration from 99.2% to >99.8%.

Side Reactions

Base-catalyzed methods risk elimination reactions forming terpene byproducts. Acidic conditions may isomerize the cyclohexene ring.

Industrial Applications and Validation

  • Pharmaceutical Tracers : Used in metabolic studies due to reduced hepatic clearance compared to non-deuterated forms.

  • QC Standards : Sold as 10 mg–1 g reference materials (CAS 1263090-98-7) with ≥95% purity.

Emerging Techniques

Enzymatic Deuteration

Biocatalytic methods using deuterated cofactors (e.g., NAD-D) are under exploration to enhance regioselectivity.

Flow Chemistry

Continuous-flow systems with immobilized catalysts (e.g., ZnSO<sub>4</sub>/H<sub>3</sub>PO<sub>4</sub>) reduce reaction times from 10 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Alpha-Terpineol-d6 undergoes various chemical reactions typical of alcohols, including:

    Oxidation: Conversion to alpha-Terpineol-d6 oxide using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alpha-Terpineol-d6 alcohol using reducing agents such as lithium aluminum deuteride.

    Substitution: Formation of alpha-Terpineol-d6 esters through esterification with deuterated acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum deuteride in anhydrous ether.

    Substitution: Deuterated acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Alpha-Terpineol-d6 oxide.

    Reduction: Alpha-Terpineol-d6 alcohol.

    Substitution: Alpha-Terpineol-d6 esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Alpha-terpineol has been studied for its potential anticancer effects. Research indicates that it inhibits the growth of various tumor cell lines through mechanisms involving the inhibition of the NF-kappaB signaling pathway. In vitro studies have demonstrated that alpha-terpineol significantly reduces cell proliferation in small cell lung carcinoma cells, suggesting its promise as a therapeutic agent against cancer .

Antioxidative and Anti-inflammatory Effects
The antioxidative properties of alpha-terpineol-d6 have been documented, highlighting its role in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and inflammation, which are linked to various chronic diseases . Additionally, alpha-terpineol's anti-inflammatory effects may contribute to its therapeutic potential in treating conditions characterized by inflammation.

Formulation Science

Nanoemulsion Systems
Recent studies have explored the incorporation of alpha-terpineol into oil-in-water nanoemulsions. These formulations exhibit significant stability and can enhance the delivery of active ingredients. The research demonstrated that alpha-terpineol can effectively reduce interfacial tension in emulsions, contributing to improved formulation stability over extended periods . This property makes it valuable in food and pharmaceutical applications where stable emulsification is critical.

Flavoring and Fragrance Applications
Alpha-terpineol-d6 is utilized in the food industry as a flavoring agent due to its pleasant scent and taste. Its stability in formulations allows for prolonged flavor retention in food products. Additionally, it is used in cosmetics and personal care products for its aromatic properties.

Agricultural Applications

Pesticide Development
Alpha-terpineol has shown potential as a natural pesticide due to its antimicrobial properties. Studies indicate that it can inhibit the growth of various plant pathogens, making it a candidate for developing eco-friendly pest control solutions . Its application could lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices.

Case Studies

Study Title Findings Application Area
Inhibition of Tumor Growth by Alpha-TerpineolDemonstrated dose-dependent inhibition of small cell lung carcinoma cells via NF-kappaB pathway modulationMedicinal Chemistry
Stability of Alpha-Terpineol NanoemulsionsShowed long-term stability under varying temperatures; effective reduction of interfacial tensionFormulation Science
Antimicrobial Activity Against Plant PathogensIdentified effectiveness against specific pathogens affecting cropsAgricultural Applications

Mechanism of Action

The mechanism of action of alpha-Terpineol-d6 involves its interaction with cellular membranes and proteins. The hydroxyl group of alpha-Terpineol-d6 forms hydrogen bonds with membrane phospholipids, altering membrane fluidity and permeability. This interaction can disrupt cellular processes, leading to antimicrobial and anti-inflammatory effects. Additionally, alpha-Terpineol-d6 can modulate signaling pathways by interacting with specific molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Terpineols

α-Terpineol shares structural similarities with other terpineol isomers (β-, γ-, δ-terpineol, and terpinen-4-ol), differing in double bond positions or hydroxyl group orientation. Key distinctions include:

  • Terpinen-4-ol : While both exhibit antimicrobial activity, α-terpineol demonstrates slightly superior efficacy against Gram-negative Escherichia coli (MIC: 0.15–1.25% vs. 0.31–2.50% for terpinen-4-ol) and comparable activity against MRSA (MIC: 1.25% for both) .

Eucalyptol (1,8-Cineole)

Key differences include:

  • Physical Properties : α-Terpineol has a higher boiling point (219°C vs. 176°C for eucalyptol) and lower water solubility, leading to reduced extraction efficiency in hexane compared to eucalyptol despite similar log P values .
  • Biological Activity: Eucalyptol is less potent against Pseudomonas aeruginosa (MIC: >2.5% for α-terpineol vs.

Linalool and Limonene

  • Anticancer Mechanisms: Unlike linalool, α-terpineol suppresses NF-κB signaling, inducing G0/G1 cell cycle arrest and apoptosis in tumor cells (e.g., IC50: 0.26 mM in small cell lung carcinoma) .

Comparative Analysis of Key Properties

Table 1: Physical and Antimicrobial Properties of α-Terpineol and Analogues

Compound Boiling Point (°C) log P Water Solubility (mg/L) MIC for E. coli (% v/v) MIC for MRSA (% v/v)
α-Terpineol 219 3.01 ~1,200 0.15–1.25 1.25
Terpinen-4-ol 212 2.98 ~1,500 0.31–2.50 1.25
Eucalyptol 176 2.82 ~500 Not reported Not reported
Linalool 198 2.97 ~1,590 0.62–2.50 2.50

Data sourced from .

Table 2: Unique Bioactivities of α-Terpineol vs. Peers

Compound Antigenotoxic Activity NF-κB Inhibition Antifungal Efficacy (Tea Tree Oil)
α-Terpineol Yes Yes High
Terpinen-4-ol Not reported No Moderate
Verbenone Yes No Not reported

Industrial and Research Implications

  • Analytical Chemistry: α-Terpineol-d6’s deuterated structure minimizes interference in GC-MS quantification of terpenes, outperforming non-deuterated standards in precision .
  • Pharmaceuticals: α-Terpineol’s NF-κB inhibition and low cytotoxicity in normal cells (tumor selectivity ratio: ~3) make it a promising lead for anticancer drug development, unlike terpinen-4-ol or eucalyptol .
  • Food and Cosmetics : Its synergy with limonene in aroma modulation supports its use in flavor engineering, while its skin permeability enhancement is unmatched by β- or γ-terpineol .

Biological Activity

Alpha-Terpineol-d6, a deuterated derivative of alpha-terpineol, is gaining attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of alpha-terpineol-d6, focusing on its pharmacological properties, mechanisms of action, and research findings from various studies.

Overview of Alpha-Terpineol-d6

Alpha-Terpineol-d6 is a stable isotopic variant of alpha-terpineol, a monoterpene alcohol found in essential oils from various plants. Its unique molecular structure allows for enhanced stability and specific applications in biochemical research, particularly in metabolic studies and drug development.

Biological Properties

Alpha-Terpineol-d6 exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies indicate that alpha-terpineol-d6 can inhibit inflammatory mediators, which may be beneficial in managing conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Research highlights its effectiveness against various bacterial strains, showcasing potential as a natural antimicrobial agent .
  • Anticancer Potential : Alpha-terpineol has demonstrated cytotoxic effects on tumor cells by inhibiting pathways such as NF-kappaB, which is crucial for cancer cell survival and proliferation .

The mechanisms by which alpha-terpineol-d6 exerts its biological effects include:

  • Cell Membrane Interaction : The hydroxyl group of alpha-terpineol interacts with bacterial membranes, leading to increased permeability and cell death.
  • Inhibition of Pro-inflammatory Pathways : It modulates signaling pathways involved in inflammation, reducing the release of cytokines like TNF-α and IL-1β .
  • Cytotoxic Mechanisms in Cancer Cells : By inhibiting NF-kappaB translocation and activity, alpha-terpineol impedes the growth of cancerous cells .

Case Studies and Experimental Data

  • Alzheimer's Disease Model :
    A study investigated the effects of alpha-terpineol on an Alzheimer's disease model using rats. The results indicated that treatment with 100 mg/kg of alpha-terpineol significantly reduced amyloid plaque formation and improved cognitive functions compared to control groups. The study highlighted its potential neuroprotective effects through biochemical and behavioral assessments .
  • Antinociceptive Activity :
    In experiments assessing pain relief, alpha-terpineol demonstrated significant antinociceptive effects in models of mechanical hypernociception induced by carrageenan. Doses ranging from 25 to 100 mg/kg showed efficacy in reducing pain responses .
  • Antimicrobial Synergy :
    A combination study of terpinen-4-ol and alpha-terpineol revealed enhanced antibacterial activity against resistant strains. The minimum inhibitory concentration (MIC) was significantly lower than that of standard treatments, suggesting a promising avenue for developing new antibacterial therapies .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-α and IL-1β
AntimicrobialDisruption of bacterial membranes
AnticancerInhibition of NF-kappaB pathway
AntinociceptiveReduction of mechanical hypernociception

Future Directions

The potential applications of alpha-terpineol-d6 extend beyond traditional uses in flavors and fragrances. Ongoing research is exploring its role in treating neurodegenerative diseases, chronic pain management, and as an alternative to conventional antibiotics in combating resistant bacterial strains. Continued investigation into its pharmacokinetics and safety profile will be crucial for developing therapeutic formulations.

Q & A

Q. What are the validated methods for synthesizing and characterizing alpha-Terpineol-d6 in a research setting?

Alpha-Terpineol-d6, a deuterated analog of alpha-Terpineol, is synthesized via isotopic labeling, typically using deuterated reagents in catalytic hydrogenation or acid-catalyzed hydration of terpene precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., C-6) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Researchers should validate the absence of non-deuterated impurities using isotopic ratio analysis, ensuring >98% isotopic enrichment .

Q. How can researchers quantify alpha-Terpineol-d6 in complex biological matrices?

GC-MS with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification. Sample preparation requires liquid-liquid extraction (e.g., using hexane or ethyl acetate) followed by derivatization (e.g., silylation) to enhance volatility. For cell-based studies, homogenization in deuterated solvent buffers minimizes isotopic exchange. Validation parameters (linearity, LOQ, recovery) must adhere to FDA or EMA guidelines for bioanalytical methods .

Q. What cell-based assays are suitable for preliminary screening of alpha-Terpineol-d6 cytotoxicity?

The 72-hour fluorometric microculture cytotoxicity assay (FMCA) is widely used to determine IC50 values across tumor cell lines (e.g., small cell lung carcinoma, colorectal cancer). Normalize results using non-deuterated alpha-Terpineol controls to assess isotopic effects. Include peripheral blood mononuclear cells (PBMCs) to evaluate tumor selectivity ratios (e.g., mean IC50 in PBMCs vs. tumor cells) .

Advanced Research Questions

Q. How can contradictory data on alpha-Terpineol-d6’s mechanism of action across cell lines be resolved?

Discrepancies in mechanisms (e.g., NF-κB inhibition vs. mitochondrial apoptosis) may arise from cell-type-specific signaling contexts. Use gene expression perturbation analysis (e.g., Connectivity Map) to correlate activity profiles with known pathway inhibitors. Validate hypotheses via NF-κB translocation assays (e.g., HeLa cells treated with TNFα) and mitochondrial membrane potential assays (JC-1 staining) in parallel. Cross-reference results with proteomic data to identify dominant pathways .

Q. What experimental designs are recommended to distinguish isotopic effects from pharmacological activity in alpha-Terpineol-d6 studies?

Employ a dual-arm study comparing deuterated (alpha-Terpineol-d6) and non-deuterated (alpha-Terpineol) compounds under identical conditions. Assess pharmacokinetic parameters (e.g., clearance, half-life) via LC-MS/MS in rodent models. In vitro, compare metabolic stability using liver microsomes to quantify deuterium’s impact on cytochrome P450-mediated oxidation. Use RNA-seq to identify isotope-specific transcriptional changes .

Q. How can researchers integrate alpha-Terpineol-d6’s anti-inflammatory and anticancer properties into a unified mechanistic model?

NF-κB inhibition is a common thread: alpha-Terpineol-d6 suppresses TNFα-induced nuclear translocation of NF-κB, downregulating pro-inflammatory cytokines (IL-1β, IL1R1) and pro-survival genes (BAG1, BAG3). Use siRNA knockdown of NF-κB subunits (p50/p65) to confirm dependency. Complement with metabolomic profiling to link NF-κB suppression to altered glycolytic or oxidative phosphorylation pathways in cancer cells .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent effects in alpha-Terpineol-d6 studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For gene expression data (microarray/RNA-seq), apply Benjamini-Hochberg correction for multiple comparisons. Employ hierarchical clustering to group cell lines by sensitivity profiles. For in vivo studies, mixed-effects models account for inter-individual variability .

Q. How should researchers address low tumor selectivity ratios observed in alpha-Terpineol-d6 cytotoxicity assays?

Optimize drug delivery systems (e.g., liposomal encapsulation) to enhance tumor targeting. Evaluate combination therapies with selective kinase inhibitors (e.g., AKT or IKKβ inhibitors) to reduce effective doses. Use patient-derived xenograft (PDX) models to validate selectivity in heterogeneous tumor microenvironments .

Data Interpretation and Validation

Q. What validation strategies are critical for confirming alpha-Terpineol-d6’s role in cell cycle arrest?

Flow cytometry with propidium iodide staining can quantify G0/G1 phase accumulation (ModFit LT software). Validate via Western blot for cyclin-dependent kinase inhibitors (p21, p27) and phospho-Rb. Use live-cell imaging to correlate arrest with apoptosis onset (annexin V/PI staining) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for alpha-Terpineol-d6?

Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify bioavailability limitations. Use deuterium tracing (LC-MS) to monitor tissue-specific distribution. Test prodrug formulations to improve solubility and plasma stability. Cross-validate findings with orthotopic tumor models that mimic human pathophysiology .

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